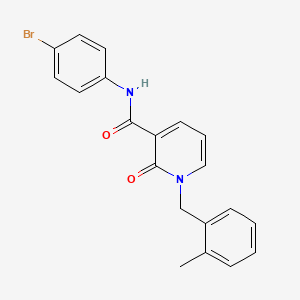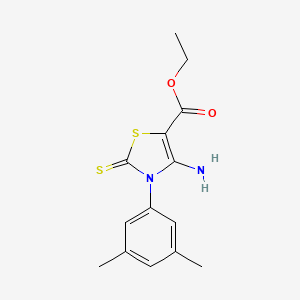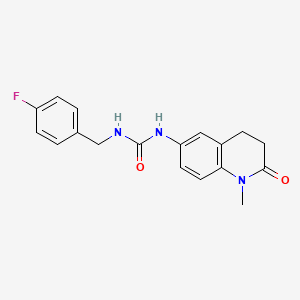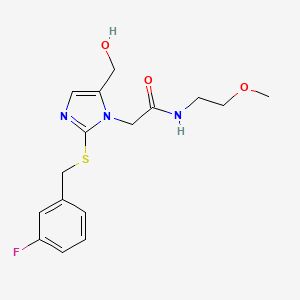
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(5-chloro-2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(5-chloro-2-methoxyphenyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is classified as a small molecule inhibitor and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
科学的研究の応用
Synthesis and Biochemical Evaluation
- A study by Vidaluc et al. (1995) on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated the importance of optimizing spacer length and substituents for achieving high antiacetylcholinesterase activity. This research underlines the potential of structurally related compounds in the development of therapeutics targeting enzyme inhibition (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Anticancer Potential
- Research by Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas evaluated their cytotoxicity on human adenocarcinoma cells, showing that certain derivatives possess comparable or higher cytotoxicity than known chemotherapeutic agents. This highlights the potential anticancer applications of these urea derivatives (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Enzyme Inhibition
- Pireddu et al. (2012) identified a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas as potent ROCK inhibitors, with variations in the benzylic stereogenic center significantly affecting activity. This study provides insight into the structural requirements for the development of effective kinase inhibitors (Pireddu, Forinash, Sun, Martin, Sung, Alexander, Zhu, Guida, Schönbrunn, Sebti, & Lawrence, 2012).
Antimicrobial and Antioxidant Activities
- Mustafa, Perveen, and Khan (2014) synthesized unsymmetrical 1,3-disubstituted ureas, showing varied degrees of enzyme inhibition and in vitro anticancer activity. This study suggests the potential of these compounds in developing treatments for cancer and other diseases (Mustafa, Perveen, & Khan, 2014).
Neuroprotective Agents
- Fotsch et al. (2001) explored the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, demonstrating the potential for developing treatments for neurodegenerative diseases (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
特性
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(5-chloro-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-24(15-16-8-4-3-5-9-16)13-7-6-12-22-20(25)23-18-14-17(21)10-11-19(18)26-2/h3-5,8-11,14H,12-13,15H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUQTCRMYGKXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=C(C=CC(=C1)Cl)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(5-chloro-2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2970769.png)
![3-(benzenesulfonyl)-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2970770.png)


![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)
![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)


![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)




![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)